molecular formula C20H22ClN3O4S B7715366 3-(5-Tert-butyl-1,2,4-oxadiazol-3-YL)-N-[(4-chlorophenyl)methyl]-4-methoxybenzene-1-sulfonamide

3-(5-Tert-butyl-1,2,4-oxadiazol-3-YL)-N-[(4-chlorophenyl)methyl]-4-methoxybenzene-1-sulfonamide

Cat. No.: B7715366
M. Wt: 435.9 g/mol
InChI Key: UOBKSNQBUOPSDR-UHFFFAOYSA-N
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Description

3-(5-Tert-butyl-1,2,4-oxadiazol-3-YL)-N-[(4-chlorophenyl)methyl]-4-methoxybenzene-1-sulfonamide is a complex organic compound featuring a 1,2,4-oxadiazole ring, a sulfonamide group, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Tert-butyl-1,2,4-oxadiazol-3-YL)-N-[(4-chlorophenyl)methyl]-4-methoxybenzene-1-sulfonamide typically involves multiple steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the tert-butyl group: This step often involves alkylation reactions using tert-butyl halides.

    Attachment of the sulfonamide group: This is usually done by reacting the intermediate with sulfonyl chlorides in the presence of a base.

    Final assembly: The final compound is assembled through a series of coupling reactions, often using palladium-catalyzed cross-coupling techniques.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and tert-butyl groups.

    Reduction: Reduction reactions can target the oxadiazole ring and the sulfonamide group.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens, nitrating agents, and sulfonating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a building block for the synthesis of more complex molecules and materials.

Biology

In biological research, derivatives of this compound are explored for their potential as enzyme inhibitors and antimicrobial agents. The sulfonamide group is particularly known for its biological activity.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent. Its ability to interact with specific biological targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of advanced materials, such as polymers and coatings, due to its stability and functional groups.

Mechanism of Action

The mechanism of action of 3-(5-Tert-butyl-1,2,4-oxadiazol-3-YL)-N-[(4-chlorophenyl)methyl]-4-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the oxadiazole ring can interact with various biological pathways. Molecular docking studies and in vitro assays are often used to elucidate these interactions.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Bis[5-(4-tert-butylphenyl)-2-[1,3,4]oxadiazolyl]benzene
  • 4-(1,2,4-oxadiazol-3-yl)benzoic acid
  • 5-(4-chlorophenyl)-1,2,4-oxadiazol-3-amine

Uniqueness

What sets 3-(5-Tert-butyl-1,2,4-oxadiazol-3-YL)-N-[(4-chlorophenyl)methyl]-4-methoxybenzene-1-sulfonamide apart from similar compounds is its combination of functional groups, which confer unique reactivity and biological activity. The presence of both the oxadiazole ring and the sulfonamide group allows for diverse applications in various fields.

Properties

IUPAC Name

3-(5-tert-butyl-1,2,4-oxadiazol-3-yl)-N-[(4-chlorophenyl)methyl]-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O4S/c1-20(2,3)19-23-18(24-28-19)16-11-15(9-10-17(16)27-4)29(25,26)22-12-13-5-7-14(21)8-6-13/h5-11,22H,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOBKSNQBUOPSDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC(=NO1)C2=C(C=CC(=C2)S(=O)(=O)NCC3=CC=C(C=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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